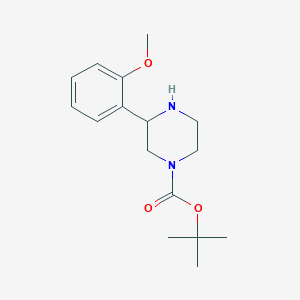

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Descripción

3-(2-Methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative with a tert-butyl ester group at the 1-position and a 2-methoxyphenyl substituent at the 3-position. Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.18 g/mol and an exact mass of 292.1787 . The methoxy group imparts electron-donating properties, influencing reactivity and interactions in biological or synthetic contexts. This compound is structurally analogous to other piperazine-1-carboxylic acid tert-butyl esters but distinguished by its substituent pattern.

Propiedades

IUPAC Name |

tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-13(11-18)12-7-5-6-8-14(12)20-4/h5-8,13,17H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZAKSSQOYPQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587685 | |

| Record name | tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886768-01-0 | |

| Record name | tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can be synthesized through various methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

Deprotection Reactions: The major product is 3-(2-methoxyphenyl)piperazine.

Aplicaciones Científicas De Investigación

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

Biological Studies: Researchers use it to study the structure-activity relationships of piperazine derivatives and their biological effects.

Mecanismo De Acción

The mechanism of action of 3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The Boc group protects the piperazine nitrogen, allowing selective reactions at other positions. Upon deprotection, the free amine can interact with biological targets, such as receptors or enzymes, depending on the final synthesized compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The tert-butyl ester group is a common feature in these compounds, providing steric bulk and acting as a protective group. Key differences arise from substituents on the phenyl ring or piperazine nitrogen, impacting molecular weight, lipophilicity, and electronic properties.

Actividad Biológica

3-(2-Methoxy-Phenyl)-Piperazine-1-Carboxylic Acid Tert-Butyl Ester, often referred to as tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.4 g/mol. Its structure features a piperazine ring substituted with a methoxyphenyl group and a tert-butyl ester moiety, which contributes to its solubility and bioavailability.

Pharmacological Profile

Several studies have investigated the pharmacological profile of this compound, highlighting its potential in various therapeutic areas:

- Antitumor Activity : Research indicates that derivatives of piperazine compounds exhibit significant anti-tumor properties. For instance, in xenograft models, compounds similar to this ester have shown effectiveness in inhibiting tumor growth . The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell proliferation.

- CNS Activity : Piperazine derivatives are known for their central nervous system (CNS) activity. The presence of the methoxy group enhances lipophilicity, facilitating blood-brain barrier penetration. This property is crucial for developing treatments for neurological disorders .

- Selectivity and Toxicity : In studies assessing selectivity against cancer cell lines, the compound demonstrated a favorable selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating lower toxicity towards normal cells while effectively inhibiting cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.

- Inhibition of Enzymatic Activity : It has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .

Case Study 1: Anti-Cancer Efficacy

A study published in Molecular Cancer Therapeutics demonstrated that a related piperazine derivative significantly inhibited the growth of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM. This compound also showed enhanced efficacy in reducing lung metastasis in vivo, suggesting that modifications like the tert-butyl ester can enhance therapeutic outcomes .

Case Study 2: CNS Effects

In a pharmacokinetic study, the compound exhibited an oral bioavailability (F) of approximately 31.8% after administration in animal models. Additionally, it did not show acute toxicity at doses up to 2000 mg/kg, indicating a promising safety profile for potential CNS applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O4 |

| Molecular Weight | 349.4 g/mol |

| Oral Bioavailability | 31.8% |

| IC50 against MDA-MB-231 | 0.126 μM |

| Maximum Non-Toxic Dose | 2000 mg/kg |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, RT, 12h | 85–90% | Moisture sensitivity |

| Aryl Coupling | Pd(OAc)₂, XPhos, K₃PO₄, dioxane | 60–75% | Catalyst deactivation |

| Purification | Column chromatography (EtOAc/Hex) | – | Co-elution with byproducts |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the Boc group and aryl substitution. Key signals:

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (Exact Mass: 292.1787 for C₁₆H₂₄N₂O₃). Electrospray ionization (ESI) in positive mode is optimal .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% by UV at 254 nm) .

How can researchers optimize reaction conditions to improve regioselectivity during functionalization?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc protection .

- Catalyst Screening : Pd-based catalysts (e.g., Pd₂(dba)₃) with sterically hindered ligands (XPhos) enhance coupling efficiency for bulky aryl groups .

- Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates but may require inert atmospheres to prevent hydrolysis .

How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish piperazine ring protons from methoxy groups using NOESY .

- Isotopic Labeling : Use ¹⁵N-labeled Boc precursors to track nitrogen environments in complex spectra .

- Independent Synthesis : Replicate the synthesis via alternate routes (e.g., Mitsunobu reaction for aryl introduction) to confirm structure .

What strategies are recommended for introducing functional groups at specific positions of the piperazine ring?

Methodological Answer:

- Protecting Group Strategies :

- Table 2: Functionalization Approaches

| Target Position | Reagent | Conditions | Outcome |

|---|---|---|---|

| N4 of Piperazine | 4-Bromophenylboronic acid | Suzuki coupling, 80°C | Aryl group introduction |

| C3 of Aryl Ring | HNO₃, H₂SO₄ | 0°C, 2h | Nitro group for further reduction |

How can the metabolic stability of this compound be evaluated in preclinical studies?

Methodological Answer:

- In Vitro Assays :

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways and identify major metabolites .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with EtOAc/hexane gradients (20–50% EtOAc). Collect fractions analyzed by TLC (Rf ~0.3 in 30% EtOAc) .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for crystal formation. Purity >99% achievable with slow cooling .

- HPLC Prep-Scale : C18 column (ACN/H₂O + 0.1% TFA) for challenging separations. Monitor at 220 nm .

How does the steric bulk of the tert-butyl group influence reactivity in downstream reactions?

Methodological Answer:

- Steric Shielding : The Boc group reduces nucleophilicity at N1, directing electrophiles to N4 or the aryl ring. For example, alkylation at N4 proceeds faster than N1 in Boc-protected derivatives .

- Thermal Stability : Boc deprotection (via TFA) is required before further modifications, which can limit one-pot synthesis strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.